![molecular formula C11H16IN3O B4322014 1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone CAS No. 957034-66-1](/img/structure/B4322014.png)
1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone
Overview
Description
1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 4-position, an acetyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone typically involves the following steps:
Formation of 4-iodo-1H-pyrazole: This can be achieved by iodination of pyrazole using iodine and ammonium hydroxide.
Acetylation: The 4-iodo-1H-pyrazole is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Coupling with Azepane: The acetylated product is then coupled with azepane under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions: 1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The acetyl group can participate in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Deiodinated pyrazole derivatives.
Scientific Research Applications
1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Iodo-1H-pyrazole: Shares the pyrazole ring with an iodine atom but lacks the acetyl and azepane groups.
4-Iodo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of the acetyl group.
4-Iodo-3-trifluoromethyl-1H-pyrazole: Contains a trifluoromethyl group instead of the acetyl and azepane groups.
Uniqueness: 1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone is unique due to the presence of both the acetyl and azepane groups, which may confer distinct chemical and biological properties compared to its analogs .
Biological Activity
1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H12N4O
- Molecular Weight : 208.23 g/mol
- IUPAC Name : this compound
This compound features an azepane ring, a pyrazole moiety, and an iodo substituent, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing primarily on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, a study indicated that similar pyrazole derivatives showed IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The presence of electron-withdrawing groups (EWGs) like iodine has been correlated with enhanced cytotoxicity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Pyrazole Derivative A | MCF-7 | 0.12 |
Pyrazole Derivative B | A549 | 0.76 |
This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of compounds similar to this compound has also been explored. In vitro tests have shown promising results against various bacterial strains, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Enzyme Inhibition
This compound's ability to inhibit specific enzymes is another area of interest. Research indicates that derivatives with similar structures can inhibit mitochondrial dehydrogenases involved in fatty acid metabolism, suggesting potential applications in metabolic disorders .
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:
-
Study on Cancer Cell Lines :
- Researchers synthesized a series of pyrazole derivatives and tested their anticancer activity against multiple cell lines.
- Results indicated that modifications at the 4-position of the pyrazole ring significantly influenced cytotoxicity, with some compounds achieving IC50 values below 0.5 µM against resistant cancer cell lines.
-
Antimicrobial Testing :
- A derivative of the compound was tested against Gram-positive and Gram-negative bacteria.
- The results showed effective inhibition at concentrations lower than those required for standard antibiotics, highlighting the compound's potential as a lead for new antimicrobial agents.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-iodopyrazol-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O/c12-10-7-13-15(8-10)9-11(16)14-5-3-1-2-4-6-14/h7-8H,1-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOJKSDFDQKGQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175918 | |
Record name | 1-(Hexahydro-1H-azepin-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-66-1 | |
Record name | 1-(Hexahydro-1H-azepin-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957034-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Hexahydro-1H-azepin-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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